4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClF3N3 |
|---|---|
Molecular Weight |
235.59 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C8H5ClF3N3/c9-4-1-3(8(10,11)12)2-5-6(4)7(13)15-14-5/h1-2H,(H3,13,14,15) |
InChI Key |
IGPFHQMHQNYMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2N)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Design
The indazole core is constructed via cyclocondensation of 3-aminoindazole intermediates with trifluoromethyl-containing reagents. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with 3-amino-6-chloro-1H-indazole in a methanol/H₃PO₄ system under reflux (24–72 hours), yielding the target compound.
Key Conditions:
Mechanistic Insights
The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of ethyl trifluoroacetoacetate, followed by cyclization and dehydration. The trifluoromethyl group is retained intact, while the chloro substituent is introduced via pre-functionalized starting materials.
Nucleophilic Substitution with Chlorinating Agents
POCl₃-Mediated Chlorination
Intermediate 6-(trifluoromethyl)-1H-indazol-3-amine is treated with phosphorus oxychloride (POCl₃) at reflux (3 hours) to introduce the chloro group at position 4.
Key Conditions:
Optimization Strategies
-
Catalyst Addition: Triethylamine (TEA) enhances reaction efficiency by neutralizing HCl byproducts.
-
Workup: Quenching with ice-cold water followed by extraction with DCM improves purity.
Catalytic Hydrogenation of Nitro Intermediates
Reduction of Nitro Groups
4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine is synthesized via hydrogenation of the nitro precursor 4-chloro-6-(trifluoromethyl)-1H-indazol-3-nitro using:
Limitations
Over-reduction may occur, necessitating careful control of H₂ pressure and reaction time.
Suzuki-Miyaura Cross-Coupling for Functionalization
Boronic Acid Coupling
Aryl boronic acids are employed to introduce substituents post-cyclization. For example, 6-chloro-3-nitro-1H-indazole reacts with 4-(trifluoromethyl)phenylboronic acid under Pd catalysis.
Key Conditions:
One-Pot Multi-Step Synthesis
Integrated Approach
A streamlined method combines cyclocondensation, chlorination, and reduction in a single reactor:
Advantages:
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Ethyl trifluoroacetoacetate | 27–60% | Direct trifluoromethyl incorporation | Long reaction times |
| POCl₃ Chlorination | POCl₃, TEA | 76–85% | High regioselectivity | Requires corrosive reagents |
| Catalytic Hydrogenation | Pd/C, H₂ | 70–90% | Clean reduction | Risk of over-reduction |
| Suzuki Coupling | Aryl boronic acids, Pd catalysts | 55–78% | Modular functionalization | Requires pre-functionalized partners |
| One-Pot Synthesis | Hydrazine, POCl₃, Pd/C | 45–60% | Process efficiency | Complex optimization |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine has been evaluated for its antitumor properties against various cancer cell lines. Studies indicate that derivatives of indazole compounds exhibit significant inhibitory effects on human cancer cell lines, including:
- Lung Cancer (A549)
- Chronic Myeloid Leukemia (K562)
- Prostate Cancer (PC-3)
- Hepatoma (Hep-G2)
For instance, a related study demonstrated that a compound with a similar structure showed an IC value of 5.15 µM against K562 cells, indicating potent anticancer activity while maintaining selectivity towards normal cells (HEK-293) with an IC of 33.2 µM .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various kinases involved in cancer progression. For example, derivatives have been identified as inhibitors of fibroblast growth factor receptors (FGFR), which play a crucial role in tumor growth and metastasis. One derivative demonstrated an IC value of 2.9 nM against FGFR1, highlighting its potential as a targeted cancer therapy .
Comparative Analysis of Biological Activities
Case Studies and Research Findings
Several studies have explored the structure-activity relationships (SARs) of indazole derivatives:
- Indazole Derivative Screening : A study synthesized multiple indazole derivatives and assessed their anticancer activities across various cell lines, revealing that specific substitutions significantly enhance biological activity .
- Targeted Therapy Development : Research focused on modifying the indazole scaffold to improve potency against specific targets such as tyrosine kinases, demonstrating the versatility of these compounds in developing targeted therapies .
- Clinical Relevance : At least 43 indazole-based therapeutics are currently in clinical use or trials, underscoring the importance of this chemical class in modern pharmacology .
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural Analogues within the Indazole Family
a) 5-(Trifluoromethyl)-1H-indazol-3-amine
- Structure : Differs in the position of the trifluoromethyl group (position 5 instead of 6) and lacks the chloro substituent.
- Its molecular formula (C₈H₆F₃N₃) and collision cross-section data (predicted via computational models) suggest distinct physicochemical profiles compared to the 4-chloro-6-CF₃ analog .
- Applications : Used in the development of anticancer agents due to its ability to inhibit protein-protein interactions.
b) 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine
- Structure : Features a methyl group at position 1 and a trifluoromethyl group at position 6.
- Properties : The methyl group increases lipophilicity, enhancing membrane permeability. Purity levels of 95% (via HPLC) and CAS RN 1260796-42-6 highlight its use as a building block in medicinal chemistry .
Pyrazole and Quinoline Derivatives
a) 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine
- Structure : Pyrazole core with a chloro group at position 4 and a 3-fluorobenzyl substituent.
- Its molecular formula (C₁₀H₉ClFN₃) and SMILES string (FC1=CC=CC(=C1)CN2N=C(N)C(Cl)=C2) indicate distinct reactivity compared to indazole analogs .
- Applications : Investigated for antimicrobial and anti-inflammatory activities.
b) 4-Chloro-6-(trifluoromethyl)quinoline
- Structure: Quinoline core substituted with chloro and trifluoromethyl groups.
- Properties: Higher molecular weight (231.60 g/mol) and planar aromatic system compared to indazoles. The quinoline scaffold is associated with antimalarial and antiviral activities. Purity >97% (GC) and CAS RN 49713-56-6 make it a reagent for metal-catalyzed coupling reactions .
Data Table: Key Comparative Parameters
*Theoretical formula based on indazole core and substituents.
Biological Activity
4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an indazole core substituted with a chlorine atom and a trifluoromethyl group, which are crucial for its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. The compound has been evaluated for its inhibitory effects on various cancer cell lines.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 0.64 | PLK4 inhibition |
| KMS-12 BM (Myeloma) | 1.4 | Targeting Pim kinases |
| SNU16 (Gastric) | 0.77 | FGFR1 inhibition |
The compound exhibits potent activity against several kinases involved in cancer progression, including PLK4 and FGFR1, suggesting its potential as an effective anticancer agent .
The biological activity of this compound is attributed to its ability to inhibit specific kinases that play critical roles in tumor cell proliferation and survival. The following mechanisms have been identified:
- Inhibition of Kinases : The compound shows strong inhibitory effects on PLK4 and FGFR1, which are essential for cell cycle regulation and signaling pathways in cancer cells .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to morphological changes in cancer cells and enhances caspase activity, promoting apoptosis .
- Microtubule Destabilization : Some derivatives of indazole have been shown to disrupt microtubule assembly, further contributing to their antitumor effects .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Key findings include:
- Substituents at the 4 and 6 Positions : Modifications at these positions significantly influence the potency against various targets. For instance, the trifluoromethyl group enhances lipophilicity and binding affinity .
- Fluorine Substituents : The presence of fluorine atoms has been associated with improved biological activity due to increased metabolic stability and enhanced interactions with target proteins .
Case Studies
Several case studies have explored the therapeutic potential of this compound in preclinical models:
Case Study 1: Colon Cancer Model
In a mouse model of colon cancer, treatment with this compound resulted in significant tumor growth inhibition compared to controls. The study demonstrated that the compound effectively targets PLK4, leading to reduced cell proliferation .
Case Study 2: Multiple Myeloma
In vitro studies on KMS-12 BM cells revealed that the compound exhibits moderate potency with an IC50 value of 1.4 µM. This suggests potential applicability in treating multiple myeloma, particularly in combination therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine, and how do reaction conditions influence product selectivity?
- Methodological Answer : The compound can be synthesized via divergent pathways. For example, oxidant-controlled cyclization of an enone intermediate with 1H-indazol-3-amine yields fused heterocycles, where the choice of oxidant (e.g., iodine or TBHP) directs selectivity toward pyrrolidone or pyrimidoindazole derivatives . Alternative routes involve coupling reactions using boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl reagents) and subsequent functionalization under controlled temperatures (e.g., 55°C in acetic acid/water) .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- X-ray crystallography : Essential for resolving crystal structures, particularly when using SHELX programs for refinement .
- NMR spectroscopy : Key for confirming regiochemistry and substituent positions. For example, NMR can distinguish between NH and CF group environments .
- HPLC : Used to assess purity (>98%) and monitor reaction progress .
Q. How does the presence of the trifluoromethyl group impact the compound’s physicochemical properties?
- Methodological Answer : The CF group enhances lipophilicity and metabolic stability, which can be quantified via logP measurements. Computational modeling (e.g., DFT calculations) predicts electronic effects on aromatic ring reactivity, influencing downstream functionalization .
Advanced Research Questions
Q. What strategies address discrepancies in activity data for this compound derivatives in kinase inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration) or protein flexibility. To resolve this:
- Perform competitive binding assays with varying ATP levels to assess inhibition type (competitive vs. allosteric).
- Use molecular dynamics simulations to model kinase conformational changes upon ligand binding .
- Validate findings with crystallographic data to confirm binding modes (e.g., hydrogen bonds with Asp1046 in VEGFR-2) .
Q. How can computational methods guide the optimization of this compound for multi-target kinase inhibition?
- Methodological Answer :
- Docking studies : Prioritize derivatives forming hydrogen bonds with conserved residues (e.g., Glu885 in Tie-2 or Met696 in EphB4) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for CF or Cl substitutions.
- Pharmacophore modeling : Identify critical features (e.g., amine groups for FGFR1/HDAC dual inhibition) .
Q. What experimental designs mitigate challenges in synthesizing boron-containing analogs of this compound?
- Methodological Answer : Boronated derivatives (e.g., 7-(dioxaborolan-2-yl) analogs) require:
- Protection/deprotection strategies : Use trifluoroethyl groups to stabilize reactive intermediates during Suzuki-Miyaura couplings .
- Reverse-phase chromatography : Purify hydrophilic byproducts (e.g., C18 columns with acetonitrile/water gradients) .
Q. How do structural modifications of the indazole core affect selectivity in FGFR vs. HDAC inhibition?
- Methodological Answer :
- Substitution at N1 : Adding bulky groups (e.g., morpholinomethyl) reduces HDAC activity but retains FGFR1 binding.
- Electron-withdrawing groups : CF at position 6 enhances FGFR4 selectivity by modulating π-π stacking with His642 .
- SAR studies : Systematic variation of substituents followed by IC profiling across kinase panels .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data in cell-based assays for this compound?
- Methodological Answer :
- Dose-response curves : Ensure linearity across concentrations; outliers may indicate off-target effects.
- Metabolic stability assays : Check for cytochrome P450-mediated degradation using liver microsomes .
- Orthogonal assays : Validate with apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .
Q. What role does crystallographic twinning play in resolving the structure of halogenated indazole derivatives?
- Methodological Answer : Twinning complicates SHELXL refinement. Mitigate by:
- Data collection at high resolution (≤1.0 Å) to improve electron density maps.
- Twinning detection : Use PLATON to identify twin laws and refine with TWIN commands in SHELXL .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
